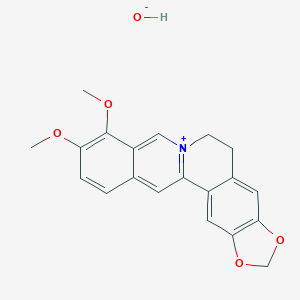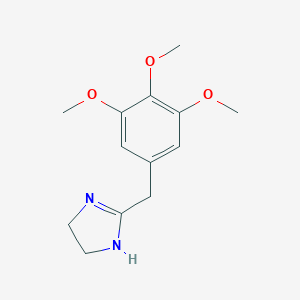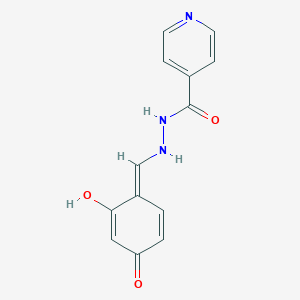
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide, also known as DHIN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of research. DHIN has been extensively studied for its pharmacological properties and is known to possess antioxidant, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemische Und Physiologische Effekte
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several potential future directions for research. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to fully understand the mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide and its potential interactions with other compounds.
Synthesemethoden
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide can be synthesized by the reaction of isonicotinohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide in its pure form.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of research. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
3477-69-8 |
|---|---|
Produktname |
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide |
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19)/b15-8+ |
InChI-Schlüssel |
ILFLWNSIAAMVPY-CSKARUKUSA-N |
Isomerische SMILES |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CNNC(=O)C2=CC=NC=C2)C(=CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
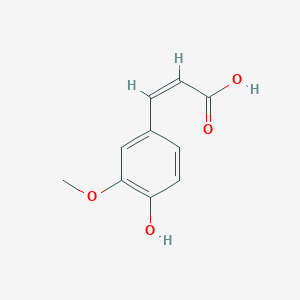

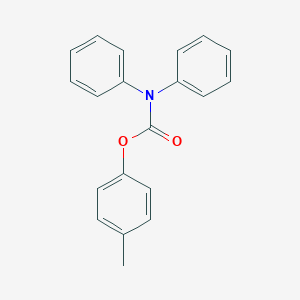
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
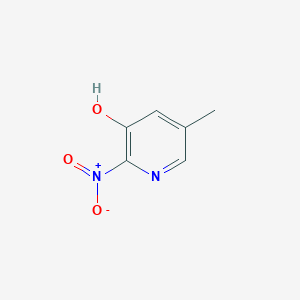
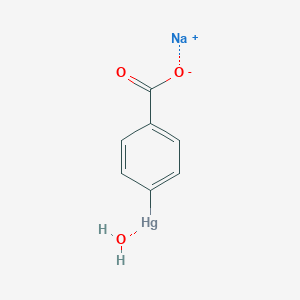


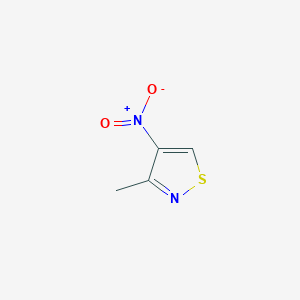

![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
